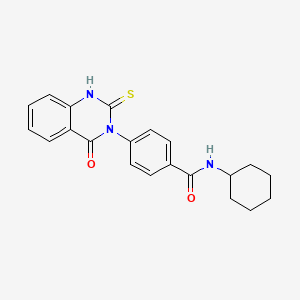

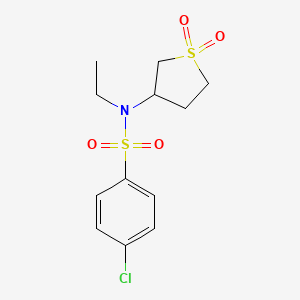

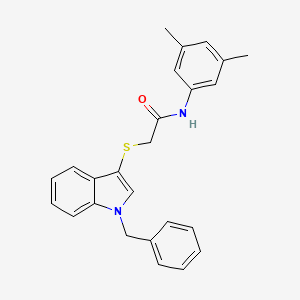

N-cyclohexyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclohexyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide, also known as CHQ, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the family of quinazoline derivatives and has shown promising results in various biological assays.

Aplicaciones Científicas De Investigación

Antiviral Activities

Novel quinazolinone derivatives, including compounds structurally related to N-cyclohexyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide, have been synthesized and evaluated for their antiviral activities. These compounds were tested against a range of respiratory and biodefense viruses, such as influenza A, severe acute respiratory syndrome corona, dengue, yellow fever, Venezuelan equine encephalitis, Rift Valley fever, and Tacaribe viruses. Some derivatives showed promising antiviral activities, particularly against avian influenza (H5N1) virus, with significant selectivity indices indicating their potential as antiviral agents (Selvam et al., 2007).

Antitumor and Monoamine Oxidase Inhibition

Quinazolinone derivatives have also been explored for their potential in treating various cancers and for their monoamine oxidase inhibitory properties. Synthesis of 2-sulfanyl-substituted quinazolinone derivatives demonstrated significant antitumor and anti-monoamine oxidase activities. This indicates the versatility of quinazolinone scaffolds in developing therapeutic agents for both oncological and neurological conditions (Markosyan et al., 2015).

Synthetic Methodology Development

The chemical versatility of quinazolinone derivatives extends to their use in synthetic organic chemistry. Innovative methods have been developed for the efficient synthesis of quinazolinone-based heterocycles. For example, a transition-metal-free, K2S2O8-mediated methodology enables the synthesis of benzamidine and benzoxazine heterocycles from N-aryl benzylic amines, expanding the toolbox for accessing quinazolin-4(3H)-ones and related compounds (Laha et al., 2015).

Water-Solubility Enhancement

The quest for more water-soluble analogs of quinazolin-4-one-based antitumor agents has led to the synthesis of compounds with enhanced solubility and cytotoxicity. By introducing amino functionalities into the quinazolin-4-one ring, researchers have successfully created derivatives that are more water-soluble and, in some cases, possess significantly higher antitumor activity than their predecessors (Bavetsias et al., 2002).

Propiedades

IUPAC Name |

N-cyclohexyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c25-19(22-15-6-2-1-3-7-15)14-10-12-16(13-11-14)24-20(26)17-8-4-5-9-18(17)23-21(24)27/h4-5,8-13,15H,1-3,6-7H2,(H,22,25)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNPGACNSGZFNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B2745704.png)

![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745705.png)

![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2745713.png)